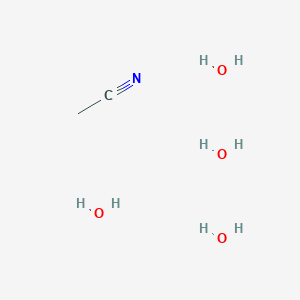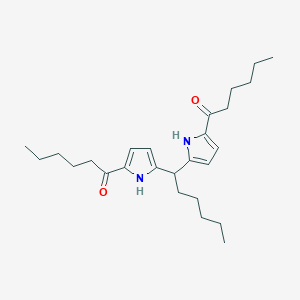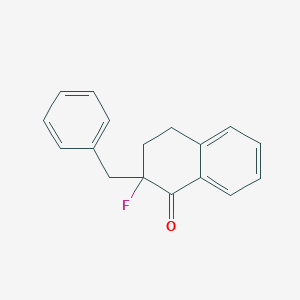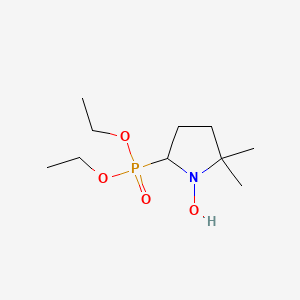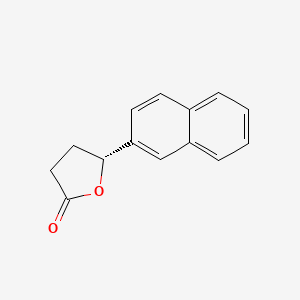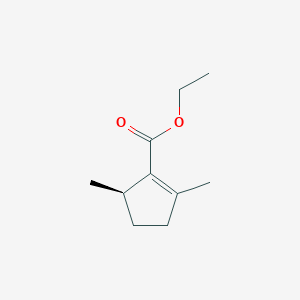acetyl fluoride CAS No. 194983-26-1](/img/structure/B12566023.png)
[Difluoro(pentafluorophenyl)methoxy](difluoro)acetyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro(pentafluorophenyl)methoxyacetyl fluoride is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts high stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of Difluoro(pentafluorophenyl)methoxyacetyl fluoride typically involves multiple steps, including the introduction of fluorine atoms and the formation of the acetyl fluoride group. Common synthetic routes may involve the use of fluorinating agents such as xenon difluoride (XeF2) or sulfur tetrafluoride (SF4) under controlled conditions. Industrial production methods may employ continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Difluoro(pentafluorophenyl)methoxyacetyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Difluoro(pentafluorophenyl)methoxyacetyl fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into target molecules, enhancing their stability and reactivity.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, which exhibit high resistance to chemicals and heat.
Mécanisme D'action
The mechanism of action of Difluoro(pentafluorophenyl)methoxyacetyl fluoride involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and dipole-dipole interactions, affecting the compound’s reactivity and stability. The pathways involved may include the inhibition of specific enzymes or the modulation of receptor activity, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Difluoro(pentafluorophenyl)methoxyacetyl fluoride can be compared with other fluorinated compounds such as methoxyflurane and various fluorinated heterocycles. While methoxyflurane is primarily used as an inhaled anesthetic, Difluoro(pentafluorophenyl)methoxyacetyl fluoride is more versatile in its applications across different scientific fields. The presence of multiple fluorine atoms in its structure also distinguishes it from other fluorinated compounds, providing unique chemical properties and reactivity.
Similar compounds include:
Methoxyflurane: An inhaled anesthetic with a simpler fluorinated structure.
Fluorinated heterocycles: Compounds containing fluorine atoms within a heterocyclic ring, used in pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
194983-26-1 |
|---|---|
Formule moléculaire |
C9F10O2 |
Poids moléculaire |
330.08 g/mol |
Nom IUPAC |
2-[difluoro-(2,3,4,5,6-pentafluorophenyl)methoxy]-2,2-difluoroacetyl fluoride |
InChI |
InChI=1S/C9F10O2/c10-2-1(3(11)5(13)6(14)4(2)12)8(16,17)21-9(18,19)7(15)20 |
Clé InChI |
SQRQKMYVJKMQPT-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(OC(C(=O)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


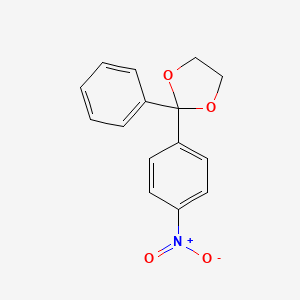
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)

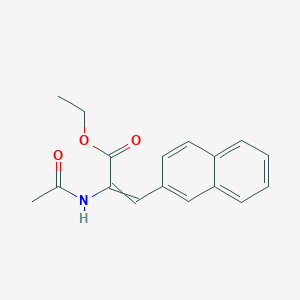
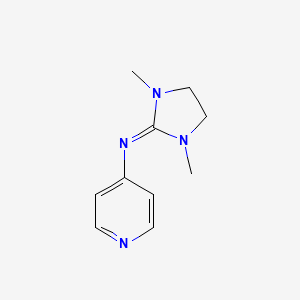
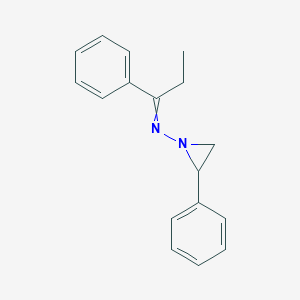
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
